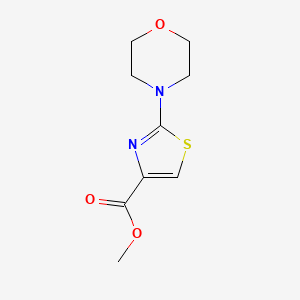
(2,4-Dimethoxyphenyl)(4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-4’-fluorobenzophenone is an organic compound with the chemical formula C15H13FO3. It is a solid substance that appears as white to light yellow crystals. This compound is almost insoluble in water but highly soluble in organic solvents. It is stable at room temperature but may decompose under high temperature and light . It has a wide range of applications in organic synthesis, including its use as an intermediate for drugs, dyes, heterocyclic compounds, fluorescent dyes, and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-4’-fluorobenzophenone can be synthesized through various methods. One common method involves the fluorination of benzophenone, followed by ketonization of the product and finally methanation under appropriate conditions . Another method involves the reaction of 1,3-dimethoxybenzene with a solvent and Lewis acid, followed by the addition of acetonitrile and dry hydrogen chloride gas. The solid material obtained is then hydrolyzed to yield the target product .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxy-4’-fluorobenzophenone typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency. The compound is then purified through recrystallization and other separation techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-4’-fluorobenzophenone has numerous applications in scientific research:
Biology: The compound is used in the development of photosensitizers and catalysts for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-4’-fluorobenzophenone involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use, such as in biological or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzoic acid: This compound has a similar structure but lacks the fluorine atom and has a carboxylic acid group instead of a ketone group.
4,4’-Difluorobenzophenone: This compound has two fluorine atoms instead of one and lacks the methoxy groups.
Uniqueness
2,4-Dimethoxy-4’-fluorobenzophenone is unique due to its specific combination of functional groups, including the methoxy and fluorine substituents. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
7359-15-1 |
|---|---|
Fórmula molecular |
C15H13FO3 |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
(2,4-dimethoxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 |
Clave InChI |
WWSALMUABGJRMH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-imidazol-2-yl)pyrazolo[3,4-b]pyridine-1-yl]acetic acid](/img/structure/B8490781.png)
![[2-(4-Pyridyl)-benzoxazol-7-yl]carboxylic acid](/img/structure/B8490787.png)




![8-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8490836.png)


![2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane](/img/structure/B8490851.png)



![4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide](/img/structure/B8490871.png)
